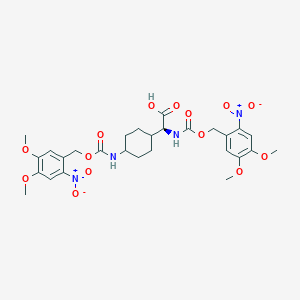
(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid is a complex organic compound that features multiple functional groups, including nitro, methoxy, and carboxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid typically involves multi-step organic synthesis. The process may include:
Protection and Deprotection Steps: Protecting groups such as benzyl or tert-butoxycarbonyl (BOC) are used to protect reactive functional groups during intermediate steps.
Coupling Reactions: Peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form amide bonds.
Oxidation and Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
化学反応の分析
Types of Reactions
Oxidation: The nitro groups can undergo reduction to form amines.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Major Products
Amines: Formed from the reduction of nitro groups.
Alcohols: Formed from the reduction of carboxyl groups.
Substituted Derivatives: Formed from nucleophilic substitution of methoxy groups.
科学的研究の応用
Chemistry
This compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology
It may be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine
Industry
Used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)propanoic acid
- (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)butanoic acid
Uniqueness
The unique combination of functional groups in (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid provides distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C28H34N4O14 |
|---|---|
分子量 |
650.6 g/mol |
IUPAC名 |
(2S)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-[4-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C28H34N4O14/c1-41-21-9-16(19(31(37)38)11-23(21)43-3)13-45-27(35)29-18-7-5-15(6-8-18)25(26(33)34)30-28(36)46-14-17-10-22(42-2)24(44-4)12-20(17)32(39)40/h9-12,15,18,25H,5-8,13-14H2,1-4H3,(H,29,35)(H,30,36)(H,33,34)/t15?,18?,25-/m0/s1 |
InChIキー |
WZZLZUWKCQPVIL-LAMGQWKJSA-N |
異性体SMILES |
COC1=C(C=C(C(=C1)COC(=O)NC2CCC(CC2)[C@@H](C(=O)O)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)[N+](=O)[O-])OC |
正規SMILES |
COC1=C(C=C(C(=C1)COC(=O)NC2CCC(CC2)C(C(=O)O)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)
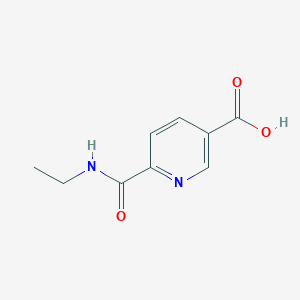

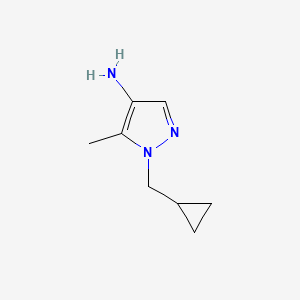
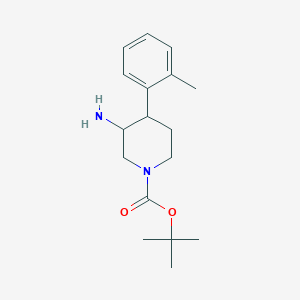
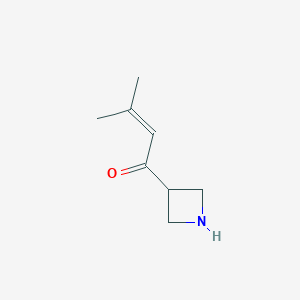
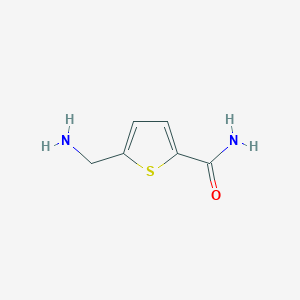


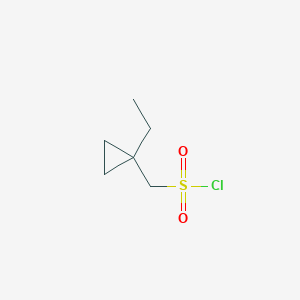
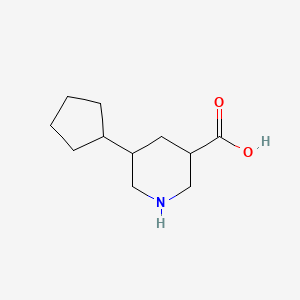

![tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13160074.png)
